molecular formula C77H148O8 B1582805 Pentaerythritol tetraisostearate CAS No. 62125-22-8

Pentaerythritol tetraisostearate

Cat. No. B1582805
CAS RN: 62125-22-8
M. Wt: 1202 g/mol
InChI Key: LPGFSDGXTDNTCB-UHFFFAOYSA-N
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Description

Pentaerythritol tetraisostearate is a non-aqueous ester that functions as a thickener, moisturizing ingredient, and binding agent in skin care products . It is derived from isostearic acid, a type of fatty acid . It is used in cosmetics in amounts from 0.1% to 55% .


Synthesis Analysis

The synthesis of Pentaerythritol tetraisostearate involves taking pentaerythritol and isostearic acid according to a mole ratio of 1:4.0-4.2 and putting into a reaction kettle . A composite metal oxide is added, reacting at a temperature of 140 to 150 DEG C for 4 to 5 h .


Molecular Structure Analysis

The molecular formula of Pentaerythritol tetraisostearate is C77H148O8 . Its average mass is 1201.994 Da and its monoisotopic mass is 1201.117432 Da .


Chemical Reactions Analysis

Pentaerythritol tetraisostearate is formed by reacting pentaerythritol (C5H12O4), an alcohol commonly used in paints and varnishes, with nitric acid (HNO2) .


Physical And Chemical Properties Analysis

Pentaerythritol tetraisostearate is a crystalline solid . It has a density of 0.9±0.1 g/cm3, a boiling point of 990.5±60.0 °C at 760 mmHg, and a flash point of 339.5±32.9 °C .

Scientific Research Applications

Cosmetics: Emollient and Stabilizer

Pentaerythritol tetraisostearate is widely used in the cosmetics industry as a primary emollient in cream formulas. It enhances the stability, sensory properties, and moisturizing performance of creams. Its efficacy was demonstrated through comparative studies with commonly used oils, where it showed positive effects on the cream’s overall quality .

Pigment Dispersion: Medium for Inorganic Pigments

Pentaerythritol tetraisostearate acts as an effective dispersion medium for inorganic pigments. It helps in achieving uniform distribution of pigments in various mediums, which is crucial for consistent coloration in paints, coatings, and inks .

Viscosity Modification: Viscosity-Modifying Agent

It is used to adjust and control the viscosity of products. This property is particularly useful in the production of paints, coatings, and personal care products, where precise viscosity control is necessary for application and performance .

Biodegradable Ingredient: Eco-Friendly Applications

Due to its biodegradable nature, pentaerythritol tetraisostearate is considered an eco-friendly ingredient. It’s being explored for use in environmentally friendly products and processes that require biodegradable components .

Mechanism of Action

Target of Action

Pentaerythritol Tetraisostearate is primarily targeted at the skin’s surface . It is an emollient ester derived from isostearic acid . Its primary role is to provide a cushiony feel with excellent spreadability and pigment-wetting ability .

Mode of Action

Pentaerythritol Tetraisostearate interacts with the skin by forming a water-repellent, long-lasting lipid film that serves as a protective barrier to prevent moisture loss . It remains at the skin surface due to its high molecular weight and low migration . This results in a prominent, soft, cushiony, lubricious feel .

Biochemical Pathways

Pentaerythritol Tetraisostearate affects the skin’s hydration pathway. By forming a protective barrier on the skin, it prevents the loss of moisture, thereby maintaining the hydration of the skin . This leads to greater integrity of the epidermal layer, as all the cells can maintain their proper shape and strength .

Pharmacokinetics

The pharmacokinetics of Pentaerythritol Tetraisostearate primarily involve its interaction with the skin. Due to its high molecular weight and low migration, it remains at the skin surface . This results in a long-lasting effect and high substantivity . .

Result of Action

The action of Pentaerythritol Tetraisostearate results in a number of molecular and cellular effects. It provides unusually high levels of gloss, substantivity, and water resistance . It also conditions the skin, making it softer and more hydrated .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pentaerythritol Tetraisostearate. For instance, it is cold-processable, vegetable-derived, and biodegradable . This suggests that it can remain stable and effective in a variety of environmental conditions.

Future Directions

Pentaerythritol tetraisostearate is used as an emollient, skin conditioning agent, and viscosity increasing agent in cosmetic products . It is also used as a wetting agent for pigments and UV filters in make-up & sun care products . Future research may focus on improving its synthesis process and expanding its applications .

properties

IUPAC Name

[3-(16-methylheptadecanoyloxy)-2,2-bis(16-methylheptadecanoyloxymethyl)propyl] 16-methylheptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H148O8/c1-69(2)57-49-41-33-25-17-9-13-21-29-37-45-53-61-73(78)82-65-77(66-83-74(79)62-54-46-38-30-22-14-10-18-26-34-42-50-58-70(3)4,67-84-75(80)63-55-47-39-31-23-15-11-19-27-35-43-51-59-71(5)6)68-85-76(81)64-56-48-40-32-24-16-12-20-28-36-44-52-60-72(7)8/h69-72H,9-68H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGFSDGXTDNTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H148O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90894450
Record name Pentaerythrityl tetraisostearate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1202.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Isooctadecanoic acid, 1,1'-[2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Pentaerythritol tetraisostearate

CAS RN

62125-22-8
Record name Pentaerythrityl tetraisostearate
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Record name Isooctadecanoic acid, 1,1'-[2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentaerythrityl tetraisostearate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl bis(isooctadecanoate)
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Record name PENTAERYTHRITYL TETRAISOSTEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using SO42-/TiO2-Al2O3 solid superacid as a catalyst for synthesizing pentaerythritol tetraisostearate?

A1: Research indicates that the SO42-/TiO2-Al2O3 solid superacid demonstrates several advantages as a catalyst in the esterification of pentaerythritol and isostearic acid to produce pentaerythritol tetraisostearate []. Firstly, it exhibits high catalytic activity, resulting in a high esterifying conversion rate of over 97% []. Secondly, the catalyst demonstrates good reaction selectivity, leading to the desired product with minimal byproducts []. Lastly, it can be reused multiple times without a significant decrease in its catalytic activity, making it a cost-effective option for industrial applications [].

Q2: What is the impact of reaction conditions on the synthesis of pentaerythritol tetraisostearate?

A2: The efficiency of pentaerythritol tetraisostearate synthesis is significantly influenced by various reaction parameters. Studies have shown that optimizing the molar ratio of isostearic acid to pentaerythritol, catalyst dosage, reaction temperature, and reaction time is crucial for maximizing yield and purity []. For instance, employing a molar ratio of 4.3:1 (isostearic acid: pentaerythritol), a catalyst dosage of 0.060% of the total reactant mass, a reaction temperature of 230°C, and a reaction time of 10 hours proved to be the optimal conditions for achieving high conversion rates [].

Q3: How is the synthesized pentaerythritol tetraisostearate characterized?

A3: Fourier-transform infrared spectroscopy (FTIR) is employed to characterize the synthesized pentaerythritol tetraisostearate []. This technique helps to confirm the formation of the desired product by analyzing its characteristic functional groups and their corresponding vibrations.

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